(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chloro-methylphenyl group, and a methoxy-chromen-imine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, including the formation of the chromen-imine core, the introduction of the benzenesulfonyl group, and the attachment of the chloro-methylphenyl group. Common reagents used in these reactions include sulfonyl chlorides, methoxyphenols, and chloroanilines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. Key considerations include the selection of cost-effective reagents, the minimization of waste, and the implementation of environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity or protein interactions.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions, such as cancer or inflammation.
Industry: The compound can be utilized in the production of specialty chemicals, materials, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to active sites, while the chromen-imine core can modulate the compound’s overall activity. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-2H-chromen-2-imine
- (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-4-imine
- (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-amine
Uniqueness
The uniqueness of (2Z)-3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxy-2H-chromen-2-imine lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or selectivity in certain reactions or biological assays.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-11-12-17(14-19(15)24)25-23-21(30(26,27)18-8-4-3-5-9-18)13-16-7-6-10-20(28-2)22(16)29-23/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSCTSIOBXEKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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